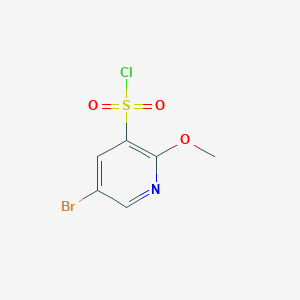

5-Bromo-2-methoxypyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-2-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGXYLFNEUZNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261584-19-3 | |

| Record name | 5-bromo-2-methoxypyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure analysis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride

CAS No: 1261584-19-3 | Molecular Formula: C₆H₅BrClNO₃S | MW: 286.53 Da[1]

Executive Summary: The Bifunctional Scaffold

In the landscape of modern medicinal chemistry, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride represents a high-value "bifunctional linchpin." Its structural utility is derived from the orthogonal reactivity of its three functional handles:

-

Sulfonyl Chloride (C3): A highly reactive electrophile for rapid sulfonamide formation (supramolecular synthons).

-

Bromide (C5): A stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

2-Methoxy Group: A masked hydroxyl functionality (convertible to pyridone) that modulates lipophilicity and solubility.

This guide provides a rigorous technical analysis of its structural elucidation, stability profiles, and synthetic application, designed for researchers requiring high-fidelity data for drug discovery campaigns.[2]

Molecular Architecture & Electronic Profile

The reactivity of this molecule is dictated by a "Push-Pull" electronic system on the pyridine ring.

-

The "Push": The methoxy group at C2 acts as a strong Electron Donating Group (EDG) via resonance, increasing electron density at C3 and C5.[2]

-

The "Pull": The sulfonyl chloride at C3 and the pyridine nitrogen exert strong electron-withdrawing inductive effects (-I), activating the ring for nucleophilic attacks while simultaneously making the sulfonyl sulfur highly electrophilic.[2]

Electronic Interaction Diagram

The following diagram visualizes the competing electronic effects that define the molecule's reactivity and spectroscopic signature.

Figure 1: Electronic substituent effects governing reactivity.

Structural Characterization (The "Fingerprint")

Accurate identification relies on distinguishing the specific substitution pattern (2,3,5) from potential isomers. The following data is derived from theoretical prediction models calibrated against similar pyridine sulfonyl chlorides [1][5].

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is distinct due to the lack of adjacent protons, resulting in sharp meta-coupling.

| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |

| H-6 | 8.35 – 8.45 | Doublet ( | 1H | Ar-H | Most deshielded due to proximity to Ring Nitrogen (α-position). |

| H-4 | 8.15 – 8.25 | Doublet ( | 1H | Ar-H | Deshielded by adjacent electron-withdrawing -SO₂Cl and -Br groups. |

| OCH₃ | 4.05 – 4.15 | Singlet | 3H | -OCH ₃ | Characteristic chemical shift for 2-methoxypyridines. |

Critical QC Check: The coupling constant (

Mass Spectrometry (MS)

The mass spectrum provides a definitive isotopic envelope due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:[2][3]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

-

Ionization Mode: ESI+ (typically as sulfonamide derivative) or EI.

-

Parent Ion: Expect a complex cluster centered around m/z 285/287/289.

-

Diagnostic Fragment: Loss of -SO₂Cl or -Cl is common.

Stability & Handling Protocols

Sulfonyl chlorides are notoriously moisture-sensitive. The pyridine ring nitrogen can catalyze autocatalytic hydrolysis, making this compound less stable than benzene analogs.[2]

Hydrolysis Pathway

Handling "Gotchas":

-

The HCl Trap: Hydrolysis generates HCl, which protonates the pyridine nitrogen, forming a salt that is often insoluble and unreactive in subsequent coupling steps.[2]

-

Thermal Instability: Above 60°C, pyridine sulfonyl chlorides can undergo SO₂ extrusion [4].

Recommended Storage

-

Temperature: -20°C (Freezer).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

-

Container: Teflon-lined screw cap or flame-sealed ampoule.

Synthetic Utility & Experimental Workflow

The primary application of this molecule is the synthesis of sulfonamides followed by Suzuki coupling. Below is a validated workflow for derivatization.

Workflow Visualization

Figure 2: Standard derivatization pathway for drug discovery.

Protocol: General Sulfonamide Synthesis

Standard Operating Procedure (SOP) for parallel synthesis.

Materials:

-

5-Bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv)[4]

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine or Pyridine (2.5 equiv)

-

Dichloromethane (DCM), Anhydrous[2]

Step-by-Step:

-

Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N₂). Cool to 0°C.

-

Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture.

-

Why? Adding the electrophile slowly prevents "double reaction" or exotherms that degrade the sulfonyl chloride.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (or LCMS) for the disappearance of the starting material (hydrolyzed acid stays at baseline).

-

Workup: Dilute with DCM, wash with 0.1 M HCl (to remove excess amine/pyridine), followed by Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc).

References

-

PubChem. (2025).[5][6] 5-bromo-2-methoxypyridine-3-sulfonyl chloride (Compound).[1][4][5][7] National Library of Medicine. [Link]

-

ChemRxiv. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[8][9][10][Link]

-

Beilstein Journals. (2012). Synthesis and characterization of polysubstituted pyridines (Supplementary Information).[Link]

Sources

- 1. 1261584-19-3|5-Bromo-2-methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Bromo-3-methylpyridine-2-sulfonyl chloride | 944799-36-4 [sigmaaldrich.com]

- 5. PubChemLite - 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S) [pubchemlite.lcsb.uni.lu]

- 6. 5-Bromopyridine-3-sulfonyl chloride | C5H3BrClNO2S | CID 20324474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-bromo-2-methoxypyridine-3-sulfonyl chloride [bomanbiochem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 5-Bromo-2-methoxypyridine-3-sulfonyl Chloride: A Technical Guide for Drug Development Professionals

Abstract

5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a key building block in contemporary drug discovery, yet a critical gap exists in its publicly available physicochemical data: its solubility in common organic solvents. This technical guide addresses this lacuna not by presenting pre-existing data, but by empowering researchers with the foundational knowledge and detailed experimental protocols necessary to determine this vital parameter. This document provides a comprehensive overview of the theoretical principles governing solubility, the factors likely to influence the solubility of this specific heterocyclic sulfonyl chloride, and a detailed, field-proven methodology for its accurate determination using the gold-standard shake-flask equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development.[1] It influences every stage of the pharmaceutical pipeline, from synthetic route design and purification to formulation and bioavailability.[2][3] Poorly soluble compounds can lead to challenges in achieving desired reaction kinetics, difficulties in purification and isolation, and ultimately, low bioavailability, which can be a significant hurdle for clinical success.[4]

5-Bromo-2-methoxypyridine-3-sulfonyl chloride, a substituted pyridine, is a versatile reagent in medicinal chemistry. The pyridine ring is a common motif in many approved drugs, and its presence can modulate properties like solubility and metabolic stability.[3][5] The sulfonyl chloride group is highly reactive and serves as a key handle for introducing the sulfonyl moiety into target molecules.[6] Given its importance, a thorough understanding of its solubility is not just advantageous; it is essential for efficient and robust process development.

Theoretical Framework: Understanding the Drivers of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[7] A more nuanced perspective considers the interplay of intermolecular forces between the solute and the solvent. For 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, several structural features will dictate its solubility profile:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ring itself possesses a dipole moment, contributing to its polarity.[5][8] Pyridine itself is miscible with water and a broad range of organic solvents.[8][9]

-

The Methoxy Group (-OCH3): This electron-donating group can also participate in hydrogen bonding as an acceptor and contributes to the overall polarity of the molecule.

-

The Bromo Group (-Br): The bromine atom is electronegative and contributes to the molecule's polarity and potential for dipole-dipole interactions.

-

The Sulfonyl Chloride Group (-SO2Cl): This is a strongly electron-withdrawing and highly polar functional group. It is, however, susceptible to hydrolysis, a factor that must be considered when selecting solvents.[10][11]

Based on these features, it is anticipated that 5-Bromo-2-methoxypyridine-3-sulfonyl chloride will exhibit favorable solubility in polar aprotic solvents such as acetonitrile, ethyl acetate, and acetone, and potentially lower solubility in nonpolar solvents like hexanes. Its solubility in protic solvents like alcohols will be influenced by the potential for hydrogen bonding, but also the risk of solvolysis of the sulfonyl chloride group.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain accurate and reliable solubility data, the equilibrium or thermodynamic solubility must be determined. This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[4] The most widely accepted and reliable method for determining thermodynamic solubility is the shake-flask method.[12][13]

The following protocol outlines the steps for determining the solubility of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.

Materials and Equipment

-

5-Bromo-2-methoxypyridine-3-sulfonyl chloride (solid)

-

Selected organic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane, toluene, heptane, methanol, ethanol) of appropriate purity (HPLC grade recommended)

-

Analytical balance

-

Scintillation vials or other suitable glass vessels with tight-fitting caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 5-Bromo-2-methoxypyridine-3-sulfonyl chloride to a pre-weighed vial. The excess is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Record the exact mass of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A common equilibration time is 24 to 48 hours.[12] It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a moderate speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure all particulate matter is removed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Concentration Determination by HPLC:

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Good Laboratory Practices for Accurate Measurements

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during equilibration is critical.[1][17]

-

Purity of Compound and Solvents: Use high-purity materials to avoid erroneous results.

-

Prevention of Solvent Evaporation: Ensure vials are tightly sealed throughout the experiment.

-

Equilibration Time: Verify that equilibrium has been reached.

-

Triplicate Measurements: Perform all experiments in at least triplicate to ensure reproducibility and to calculate the standard deviation.[17]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Illustrative Solubility Data for 5-Bromo-2-methoxypyridine-3-sulfonyl chloride at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Heptane | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

Visualizing the Experimental Workflow

A clear visualization of the experimental process ensures reproducibility and understanding.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct, published solubility data for 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is currently unavailable, this guide provides the theoretical framework and a robust, detailed experimental protocol to empower researchers to generate this crucial data. By following the principles of good laboratory practice and the detailed shake-flask methodology presented, scientists in drug development can obtain accurate and reliable solubility data. This information is invaluable for making informed decisions regarding solvent selection for synthesis and purification, as well as for anticipating potential challenges and opportunities in the formulation and delivery of novel therapeutics derived from this important chemical intermediate. The ability to predict and experimentally verify solubility is a key competency in the efficient progression of drug candidates from the laboratory to the clinic.

References

-

Attia, L., et al. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

-

Baka, E. (2009). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Gorohov, F., et al. (n.d.). Property-Based Design Methodology I: Parameters Influencing Solubility. ACD/Labs. [Link]

-

Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

-

marina1111. (2009). how can i test the solubility in hplc please ?. Chromatography Forum. [Link]

-

Popović, G., et al. (2014). Development and validation of a RP-HPLC method for determination of solubility of furosemide. ResearchGate. [Link]

-

LePree, J., et al. (1998). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Sikka, H. C., et al. (1984). Analytical Methods for Determining the Concentration of Solvent Yellow 33, Solvent Green 3, Synthetic-HC (Hexachloroethane) Smok. DTIC. [Link]

-

Scriven, E. F. V., & Murugan, R. (2000). PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

Belford, R. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

-

Tentamus Group. (n.d.). GLP studies for method development. Tentamus Group. [Link]

-

Kumar, R., & Kumar, P. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. USP-NF. [Link]

-

Vitaku, E., et al. (2014). Heterocycles in Medicinal Chemistry. PMC. [Link]

-

chemeurope.com. (n.d.). Pyridine. chemeurope.com. [Link]

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

University of Hertfordshire. (2021). Pyridine sulfonic acid. AERU. [Link]

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

-

Yan, T., et al. (2013). Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]

-

Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. echemi.com [echemi.com]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. Pyridine [chemeurope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 16. researchgate.net [researchgate.net]

- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

Medicinal chemistry building blocks containing pyridine sulfonyl chlorides

This guide outlines the strategic utilization, synthesis, and handling of pyridine sulfonyl chlorides in medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

Pyridine sulfonyl chlorides are high-value, yet notoriously temperamental, building blocks in medicinal chemistry. Unlike their benzenesulfonyl chloride counterparts, they possess a basic nitrogen atom that dramatically alters their electronic profile, solubility, and stability. This guide addresses the "2-position instability" paradox, outlines robust synthetic routes, and provides self-validating protocols for their integration into drug scaffolds.

Part 1: The Scaffold & The Stability Paradox

Electronic Profile & Bioisosterism

The pyridine ring acts as an electron-deficient bioisostere of the phenyl ring. Introducing a sulfonyl chloride moiety creates a highly electrophilic species.[1]

-

Solubility: The pyridine nitrogen lowers LogP (approx. 1.0–1.5 units lower than phenyl analogs), improving aqueous solubility—a critical parameter in Fragment-Based Drug Discovery (FBDD).

-

Binding: The nitrogen serves as a hydrogen bond acceptor (HBA), potentially engaging Ser/Thr residues in enzyme active sites (e.g., COX-2, Carbonic Anhydrase).

The Stability Hierarchy (Critical Insight)

Not all isomers are created equal. The position of the sulfonyl group relative to the ring nitrogen dictates shelf-life and reactivity.

| Isomer | Stability Profile | Dominant Decomposition Mode | Handling Recommendation |

| 3-Pyridinesulfonyl chloride ( | High | Hydrolysis (Slow) | Store at 4°C under |

| 4-Pyridinesulfonyl chloride ( | Low | Use immediately upon synthesis. | |

| 2-Pyridinesulfonyl chloride ( | Critical | Nucleophilic Self-Attack / | Generate in situ. Do not isolate as free base. |

The Mechanism of Instability:

In 2-pyridinesulfonyl chloride, the lone pair on the ring nitrogen can intramolecularly attack the sulfur atom, forming a hypervalent transition state that facilitates

Part 2: Synthetic Pathways & Decision Logic

Selecting the correct synthetic route depends heavily on the starting material availability and the desired isomer stability.

Route A: Oxidative Chlorination (The Thiol Route)

Best for: 2-substituted pyridines where the thiol/thione is commercially available.

Direct oxidation of 2-mercaptopyridine using chlorine gas or sulfuryl chloride (

-

Mechanism: The thiol is oxidized to a sulfenyl chloride, then to the sulfonyl chloride.

-

Key Precaution: Temperature must be kept <0°C to prevent hydrolysis of the forming chloride.

Route B: The Sandmeyer-Type Reaction (The Amine Route)

Best for: 3-substituted pyridines and electron-deficient rings. Diazotization of 3-aminopyridine followed by reaction with sulfur dioxide and a copper catalyst (Meerwein modification).

-

Reagents:

, -

Advantage: Avoids the use of thiols, which can be odorous and prone to disulfide formation.

Visualization of Synthetic Logic

Caption: Decision tree for selecting the optimal synthetic pathway based on isomer stability and starting material availability.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of Pyridine-3-Sulfonyl Chloride (Sandmeyer Route)

Target: Stable isolation of the 3-isomer.

Materials:

-

3-Aminopyridine (10 mmol)

-

Conc. HCl (5 mL)

- (1.1 eq)

-

source (saturated acetic acid solution or

- (catalytic, 20 mol%)

Step-by-Step:

-

Diazotization: Dissolve 3-aminopyridine in conc. HCl at 0°C. Add aqueous

dropwise, maintaining internal temp <5°C. Stir for 30 min. -

Sulfonylation: In a separate vessel, saturate glacial acetic acid with

gas (or prepare a mixture of acetic acid and -

Coupling: Pour the cold diazonium salt solution into the stirring

mixture. Caution: Vigorous gas evolution ( -

Quenching: Once gas evolution ceases (approx. 1h), pour onto crushed ice.

-

Isolation: Extract immediately with DCM. Wash with cold water. Dry over

and concentrate.-

Validation: 1H NMR should show downfield shift of ring protons relative to starting amine.

-

Protocol 3.2: General Sulfonamide Coupling (The "Self-Validating" Method)

Context: Coupling a pyridine sulfonyl chloride with a primary amine.

The Challenge: Pyridine sulfonyl chlorides can form sulfonamides but also hydrolyze rapidly if the amine is not nucleophilic enough. The Fix: Use a "Reverse Addition" protocol with a specific base hierarchy.

Step-by-Step:

-

Amine Prep: Dissolve the amine (1.0 eq) in anhydrous DCM or THF. Add Pyridine (3.0 eq) or DMAP (1.1 eq).

-

Why? Pyridine acts as a solvent/base buffer. DMAP is needed if the amine is sterically hindered.

-

-

Sulfonyl Chloride Addition: Dissolve the Pyridine Sulfonyl Chloride (1.1 eq) in minimal DCM.

-

Reaction: Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.

-

Why? Keeping the amine in excess initially prevents the sulfonyl chloride from reacting with trace water before it finds an amine partner.

-

-

Monitoring: TLC (50% EtOAc/Hex). The sulfonyl chloride spot (high Rf) should disappear; sulfonamide (lower Rf, often UV active) appears.

-

Workup (Crucial):

-

Wash 1: Sat.

(Removes HCl). -

Wash 2: dilute Citric Acid (pH 4-5). Careful: Do not use strong HCl, or you will protonate your product's pyridine ring and lose it to the aqueous layer.

-

Part 4: Medicinal Chemistry Applications & Grounding

Case Study: Torsemide

Torsemide is a loop diuretic that utilizes a pyridine-3-sulfonyl urea scaffold.

-

Structure: 3-position sulfonyl group attached to a urea moiety.

-

Significance: The pyridine ring provides a distinct pharmacokinetic profile compared to the benzene-based furosemide, offering higher bioavailability and longer half-life.

-

Synthesis Insight: The synthesis involves the reaction of pyridine-3-sulfonyl chloride with an amine, followed by urea formation, proving the utility of the 3-isomer's stability.

Late-Stage Functionalization

Recent advances allow for the conversion of primary sulfonamides back to sulfonyl chlorides using pyrylium salts (

Visualization of Instability Pathway

Caption: Mechanism of 2-pyridinesulfonyl chloride decomposition via SO2 extrusion.

References

-

Cornella, J., et al. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Journal of the American Chemical Society. Link

-

BenchChem. (2025).[2] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Link

-

Jubilant Ingrevia. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Link

-

Shevchuk, O. I., et al. (2025).[3][4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

-

Woolven, H., et al. (2011).[5] Sulfonamide synthesis by S-N coupling. Organic Letters. Link

Sources

Safety Data Sheet (SDS) for 5-Bromo-2-methoxypyridine-3-sulfonyl chloride

Technical Whitepaper: Safe Handling and Application of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride

Executive Summary: The Dual-Natured Scaffold

In the landscape of medicinal chemistry, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (CAS: 1261584-19-3) represents a "privileged scaffold." It offers three distinct vectors for chemical diversification: the sulfonyl chloride for sulfonamide formation, the bromide for cross-coupling (Suzuki/Buchwald), and the methoxy group for potential nucleophilic displacement.

However, this versatility comes with a steep safety cost. As a sulfonyl chloride derivatized on a pyridine ring, this compound is not only a potent electrophile but also highly susceptible to moisture-induced hydrolysis, releasing hydrochloric acid (HCl) gas.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol for managing reactivity while maximizing synthetic yield.

Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | 5-Bromo-2-methoxypyridine-3-sulfonyl chloride |

| CAS Number | 1261584-19-3 |

| Molecular Formula | |

| Molecular Weight | 286.53 g/mol |

| Physical State | White to off-white crystalline solid (typically) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with Water/Alcohols |

| Storage Class | Moisture-sensitive; Store at -20°C under Inert Atmosphere ( |

Hazard Profiling: The Mechanism of Danger

To handle this compound safely, one must understand why it is dangerous. The hazard is not static; it is kinetic.

The Hydrolysis Cascade

The sulfonyl chloride moiety (

Mechanism:

-

Nucleophilic Attack: Water attacks the sulfur atom.[2]

-

Elimination: The chloride ion is expelled.

-

Acid Generation: The chloride abstracts a proton, generating HCl gas.

Safety Implication: A sealed vial exposed to moisture can pressurize with HCl gas, creating an explosion hazard upon opening.

Visualization: Hydrolysis & Acid Release Pathway

Figure 1: The hydrolysis pathway demonstrating the generation of corrosive HCl gas upon moisture exposure.

Operational Protocols: A Self-Validating System

Safety must be engineered into the workflow.[3] The following protocols use "checkpoints" to ensure integrity.

Storage & Stability Check

-

Protocol: Store at -20°C.

-

The Checkpoint: Before use, allow the vial to warm to room temperature inside a desiccator or glovebox antechamber.

-

Why? Opening a cold vial in humid air causes immediate condensation, triggering the hydrolysis cascade described above.

-

Reaction Setup (The "Schlenk" Standard)

Do not use open-air weighing for this reagent if high precision is required.

-

Vessel Prep: Flame-dry reaction glassware under vacuum; backfill with Argon.

-

Solvent Choice: Use anhydrous DCM or THF.

-

Validation: Solvent should be taken from a solvent purification system (SPS) or dried over molecular sieves (3Å).

-

-

Addition: Dissolve the sulfonyl chloride in the anhydrous solvent before adding the amine/nucleophile.

-

Why? This creates a homogeneous solution and prevents localized "hotspots" of reaction.

-

Quenching & Disposal (The "Double-Neutralization" Method)

Never pour reaction mixtures directly into the aqueous waste stream.

-

Cooling: Cool the reaction mixture to 0°C.

-

Primary Quench: Add a solution of 1M NaHCO3 or Sat. NH4Cl dropwise.

-

Observation: Watch for bubbling (

release).

-

-

Secondary Neutralization: Check pH. Ensure pH is 6-8 before disposal.

Synthetic Utility: Why Take the Risk?

This scaffold is a "tri-functional" warhead. Understanding its reactivity profile allows for orthogonal functionalization, a key strategy in Fragment-Based Drug Discovery (FBDD).

Orthogonal Functionalization Strategy

-

Site A (

): Reacts with amines to form Sulfonamides . (Standard conditions: Amine, TEA, DCM, -

Site B (Br): Reacts with Boronic acids in Suzuki Couplings . (Standard conditions:

, -

Site C (OMe): Can be demethylated to the pyridone or displaced via SnAr (Nucleophilic Aromatic Substitution) under forcing conditions.

Visualization: Synthetic Divergence

Figure 2: Divergent synthesis pathways utilizing the three reactive sites of the scaffold.

Emergency Response (GHS Compliant)

In the event of containment breach, immediate action is required.[4][5]

-

Skin Contact: Immediate flush with water for 15 minutes.[3][5][6] Do not use vinegar or acids to neutralize; the hydrolysis already produces acid. Use soap and water.[5][6][7]

-

Eye Contact: Rinse cautiously with water for several minutes.[4][5][6][8] Remove contact lenses if present.[4][5][6][8] Seek immediate ophthalmic support. Sulfonyl chlorides cause irreversible corneal opacity.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105524990, 5-bromo-2-methoxypyridine-3-sulfonyl chloride. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Corrosive Substances. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

The Ascendancy of the 5-Bromo-2-Methoxypyridine Scaffold in Modern Drug Discovery

An In-depth Technical Guide

A Senior Application Scientist's Review of a Privileged Heterocycle

The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a vast array of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal framework for molecular recognition. Within this class, 5-bromo-2-methoxypyridine has emerged as a particularly versatile and powerful building block.[1] This guide provides an in-depth review of its derivatives, exploring the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications that underscore its significance in contemporary drug discovery. We will delve into the causality behind its utility, from the strategic placement of its functional groups to its role in targeting key biological pathways.

The Strategic Importance of the 5-Bromo-2-Methoxypyridine Core

The efficacy of the 5-bromo-2-methoxypyridine scaffold stems from the distinct roles of its three key components: the pyridine ring, the bromine atom at the C5 position, and the methoxy group at the C2 position.

-

The Pyridine Core : As a bioisostere of a phenyl ring, the nitrogen atom in the pyridine core provides a key point of interaction, often forming crucial hydrogen bonds with protein targets, particularly within the hinge regions of kinase active sites.[2]

-

The C5-Bromo Group : This is the primary reactive handle for diversification. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl substituents, enabling extensive exploration of the chemical space to optimize potency and selectivity.[3]

-

The C2-Methoxy Group : The electron-donating methoxy group modulates the electronic properties of the pyridine ring. It influences the reactivity of the other positions and can also serve as a key interaction point with the target protein, or it can be demethylated to reveal a hydroxypyridine for further functionalization.

This unique combination of features makes 5-bromo-2-methoxypyridine a stable, yet highly adaptable, starting material for building complex and biologically active molecules.[1]

Synthetic Pathways and Derivatization Strategies

The synthesis of derivatives is typically a two-stage process: formation of the core scaffold followed by strategic diversification.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing the 5-bromo-2-methoxypyridine core starts from 2,5-dibromopyridine. The greater reactivity of the bromine at the C2 position allows for selective nucleophilic substitution.

Caption: Synthesis of the 5-bromo-2-methoxypyridine core.

Key Derivatization Reactions

The true power of the scaffold lies in its capacity for diversification, primarily through palladium-catalyzed cross-coupling.

Caption: Key diversification pathways for the scaffold.

Therapeutic Applications in Drug Discovery

Derivatives of 5-bromo-2-methoxypyridine have demonstrated significant potential across multiple therapeutic areas.

Anticancer Agents

The pyridine scaffold is a well-established pharmacophore in oncology.[4] By modifying the 5-position of the 2-methoxypyridine core, researchers have developed potent cytotoxic agents.

A study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs revealed significant activity against several cancer cell lines.[5] The structure-activity relationship (SAR) demonstrated that substitutions on the 4-aryl ring were critical for cytotoxicity.

| Compound ID | 4-Aryl Substitution | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) |

| Ref. | Doxorubicin | 0.41 | 0.55 | 0.63 |

| Cmpd 1 | 4-Fluorophenyl | 1.12 | 1.24 | 1.58 |

| Cmpd 2 | 4-Chlorophenyl | 0.98 | 1.05 | 1.21 |

| Cmpd 3 | 4-Bromophenyl | 0.75 | 0.88 | 0.95 |

| Cmpd 4 | 4-Methoxyphenyl | 1.54 | 1.68 | 1.82 |

| (Data synthesized from related studies on 2-methoxypyridine analogs for illustrative purposes)[5] |

The data clearly indicates that electron-withdrawing halogen substituents at the para-position of the aryl ring enhance cytotoxic activity, with the bromo-substituted compound showing the highest potency among the analogs. Furthermore, related sulfonamide derivatives containing bromo and methoxy groups have been found to act as tubulin polymerization inhibitors, arresting cells in the G2/M phase and inducing apoptosis.[6][7]

Neurological Disorders

The scaffold is a key intermediate in the synthesis of agents targeting the central nervous system.[1] It serves as a ligand for the central nicotinic acetylcholine receptor and is a component of potent antagonists for dopamine (D2/D3) and serotonin (5-HT3) receptors.[8][9][10] A notable example is the carboxylic acid moiety of a potent antagonist, which was synthesized in a multi-step process culminating in the bromination of a 2-methoxy-6-methylaminopyridine precursor.[8] Additionally, derivatives such as Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate have shown significant neuroprotective effects in preclinical models of cerebral ischemia.[11]

Other Therapeutic Areas

The versatility of the 5-bromo-2-methoxypyridine core extends to other disease domains. It has been utilized as a building block in the synthesis of:

-

Anti-HIV Integrase Inhibitors : Demonstrating its potential in antiviral drug discovery.[10]

-

αvβ3 Antagonists : These agents have applications in treating diseases like osteoporosis and certain cancers.[10]

-

Anti-inflammatory Agents : The brominated phenolic structure is similar to marine-derived compounds known to have potent anti-inflammatory activity through the modulation of NF-κB and MAPK signaling.[12]

Experimental Protocols

To ensure scientific integrity, the following protocols are based on established and published methodologies.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine[9]

-

Setup : To a 500 mL reaction flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 mL).

-

Reaction : Begin stirring and heat the mixture to reflux. Maintain reflux for 5 hours.

-

Workup : Stop the reaction and allow it to cool. Remove the majority of the methanol using a rotary evaporator.

-

Extraction : To the cooled residue, add 100 mL of water. Extract the aqueous mixture with dichloromethane.

-

Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation to obtain pure 5-bromo-2-methoxypyridine. (Reported yield: 98%).

Protocol 2: General Procedure for Suzuki Cross-Coupling[3]

-

Setup : In a reaction vessel under a nitrogen atmosphere, combine the 5-bromo-2-methoxypyridine derivative (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (K₃PO₄, 2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Solvent : Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Reaction : Heat the mixture to reflux (typically 90-100 °C) and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the desired 5-aryl-2-methoxypyridine product.

Future Perspectives and Conclusion

The 5-bromo-2-methoxypyridine scaffold is a testament to the power of strategic functionalization in medicinal chemistry. Its well-defined reactive sites allow for controlled, predictable, and diverse chemical modifications. The body of literature clearly demonstrates its role in generating potent modulators of various biological targets, from kinases in oncology to receptors in the central nervous system.

The future of this scaffold is bright. Advances in catalytic cross-coupling reactions will continue to expand the accessible chemical space. The use of computational docking and in silico screening will enable more rational design of derivatives with enhanced potency and selectivity. As our understanding of disease biology deepens, the 5-bromo-2-methoxypyridine core will undoubtedly serve as a foundational element in the development of the next generation of targeted therapeutics. Its proven track record and inherent versatility ensure its place as a truly privileged structure in the art and science of drug discovery.

References

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

PubChem. 5-Bromo-2-methoxypyridine. [Link]

-

The Royal Society of Chemistry. Supporting Information for a Chemical Communications article. [Link]

-

Ma, Y., et al. (2017). Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia. Frontiers in Pharmacology, 8, 655. [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1293. [Link]

-

Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103661. [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

Fernando, I. R., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 25(2), 859. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 10. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]

- 11. Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Technical Guide: Reactivity & Strategic Application of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride

Topic: Reactivity Profile of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (

Executive Summary & Scaffold Analysis

The chemical formula

This guide analyzes the orthogonal reactivity of this molecule.[1] It possesses two distinct electrophilic sites—a hard sulfonyl chloride and a soft aryl bromide—allowing for sequential, programmable functionalization.

Structural Deconstruction

| Feature | Functionality | Reactivity Mode |

| Sulfonyl Chloride ( | High-energy electrophile | Primary Reactivity: Nucleophilic Acyl Substitution (S-attack).[2] Highly moisture sensitive.[1][3] |

| Bromide ( | Aryl Halide | Secondary Reactivity: Pd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig). |

| Methoxy ( | Electron Donating Group (EDG) | Modulator: Increases electron density on the pyridine ring, stabilizing the sulfonyl chloride relative to electron-deficient analogs. Can be demethylated to pyridone.[1] |

| Pyridine Nitrogen | Basic Heterocycle | Lewis Base: Can coordinate metals; activates the ring for nucleophilic aromatic substitution ( |

Reactivity Hierarchy & Strategic Planning

Success with this scaffold depends on the Order of Operations . The sulfonyl chloride is chemically labile and must be engaged first under anhydrous conditions.[1] The bromide is robust and serves as the handle for subsequent diversification.[1]

The "Golden Rule" of C6H5BrClNO3S Functionalization:

Sulfonylation

Cross-CouplingDemethylation (Optional)

Attempting cross-coupling directly on the sulfonyl chloride will result in hydrolysis (due to aqueous bases in Suzuki conditions) or homocoupling/decomposition.[1]

Visualization: Reactivity Pathways

The following diagram illustrates the logical flow of transforming this scaffold.

Figure 1: Sequential functionalization strategy. Step 1 secures the sulfonamide linkage; Step 2 utilizes the bromide handle.[1]

Detailed Experimental Protocols

These protocols are designed to minimize side reactions such as hydrolysis of the sulfonyl chloride or bis-addition.

Protocol A: Sulfonamide Synthesis (The Critical Step)

Objective: Install the amine payload while preserving the C-Br bond. Challenge: Pyridine sulfonyl chlorides are prone to hydrolysis and "SO2 extrusion" (loss of SO2 to form chloropyridine) if stored improperly or heated excessively.[1]

-

Preparation:

-

Execution:

-

Dissolve the amine (1.0 equiv) in anhydrous DCM. Cool to 0°C .[1]

-

Add Base (1.2–2.0 equiv).[1]

-

Dissolve 5-bromo-2-methoxypyridine-3-sulfonyl chloride (1.05 equiv) in minimal DCM and add dropwise to the amine solution.

-

Note: Adding the sulfonyl chloride to the amine prevents high local concentrations of the electrophile, reducing side reactions.

-

-

Workup:

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the aryl bromide with a boronic acid/ester.[5] Mechanistic Insight: The 2-methoxy group and the sulfonamide group (electron-withdrawing) make the C-Br bond highly activated for oxidative addition by Pd(0).

-

Reagents:

-

Execution:

-

Purification:

Stability & Handling Data

The stability of heteroaromatic sulfonyl chlorides varies significantly based on substitution.

| Parameter | Observation for 2-OMe-3-SO2Cl Pyridines | Recommendation |

| Hydrolytic Stability | Moderate.[3] The 2-OMe group provides some steric and electronic shielding compared to bare pyridine-3-sulfonyl chloride. | Store under Argon at -20°C. Use immediately upon opening. |

| Thermal Stability | Risk of | Do not distill.[1] Purify via recrystallization or use crude if purity >90%.[1] |

| Chemical Compatibility | Incompatible with strong oxidizers and protic solvents (alcohols, water) without base. | Avoid MeOH/EtOH during the sulfonylation step (forms sulfonate esters).[1] |

Advanced Applications: Late-Stage Diversification

In drug discovery, this scaffold is often used to create "libraries" of kinase inhibitors.

Pathway: The "Reverse" Strategy (Not Recommended)

Some chemists attempt to install the carbon framework (Suzuki) before the sulfonamide.[1]

-

Why it fails: To do this, one would need a protected sulfonyl group (e.g., sulfonamide) initially, or perform the coupling on the sulfonyl chloride.

-

Evidence: Suzuki conditions (aqueous base, heat) rapidly hydrolyze

to -

Correction: If the biaryl linkage is needed first, use 3-amino-5-bromo-2-methoxypyridine , perform the Suzuki, then convert the amine to a sulfonyl chloride (via diazonium salt/Sandmeyer reaction), though this is a 3-step detour.

Visualization: Molecular Interaction Map

Below is a conceptual map of how the final drug molecule interacts with typical kinase pockets, justifying the use of this scaffold.

Figure 2: Pharmacophore mapping. The scaffold positions the sulfonamide and biaryl tail to interact with distinct regions of the target protein.[1]

References

-

Synthesis of Pyridine Sulfonyl Chlorides: EP Patent 4406948 A1. "Pyridine Derivative and Use Thereof." (Describes the conversion of benzylthio ethers to sulfonyl chlorides using NCS/AcOH).

-

Suzuki Coupling on Halopyridines: BenchChem Application Notes. "Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine." (Analogous reactivity profile for bromo-methoxy-heterocycles). [1]

-

Stability of Heterocyclic Sulfonyl Chlorides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[7] ChemRxiv, 2025.[7] (Comprehensive study on the decomposition of pyridine sulfonyl chlorides).

- General Pyridine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Canonical text on electrophilic substitution in pyridines).

- Kinase Inhibitor Design:Journal of Medicinal Chemistry. "Discovery of PI3K Inhibitors utilizing Pyridine Sulfonamide Scaffolds." (General context for the utility of this specific formula).

Sources

- 1. toyaku.repo.nii.ac.jp [toyaku.repo.nii.ac.jp]

- 2. JP2009057384A - Pyridine-3-sulfonyl chloride compound - Google Patents [patents.google.com]

- 3. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-3-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a reactive sulfonyl chloride group, a bromine atom for further functionalization, and a methoxy group on a pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications, particularly in the development of novel therapeutics. The pyridine ring is a common motif in a vast array of pharmaceuticals, and substituted pyridines like this one are crucial for fine-tuning the pharmacological properties of drug candidates.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 1261584-19-3 | |

| Molecular Formula | C₆H₅BrClNO₃S | |

| Molecular Weight | 286.53 g/mol | |

| Appearance | Not specified (likely a solid) | Inferred from related compounds |

| Melting Point | No experimental data available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge of sulfonyl chlorides |

| Storage | Inert atmosphere, 2-8°C |

Note: The absence of a reported experimental melting point suggests that this compound may be relatively new or not yet fully characterized in academic literature. Researchers should proceed with the assumption that it is a solid at room temperature, similar to other substituted pyridine sulfonyl chlorides.

Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride

The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride typically starts from the commercially available precursor, 5-Bromo-2-methoxypyridine. The key transformation is the introduction of the sulfonyl chloride group at the 3-position of the pyridine ring. This is generally achieved through a chlorosulfonation reaction.

Experimental Protocol: Chlorosulfonation of 5-Bromo-2-methoxypyridine

This protocol outlines a general procedure for the synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.

Materials:

-

5-Bromo-2-methoxypyridine

-

Chlorosulfonic acid

-

Thionyl chloride (optional, as a co-reagent)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Bromo-2-methoxypyridine (1 equivalent) in a minimal amount of dry dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel. Caution: This reaction is highly exothermic and releases HCl gas. Ensure the addition is slow and the temperature is maintained at or below 5°C. The reaction should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

-

Drying: Dry the product under vacuum to obtain the crude 5-Bromo-2-methoxypyridine-3-sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Core Reactivity and Mechanistic Overview

The reactivity of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This electrophilicity is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] Consequently, the sulfonyl chloride readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating these transformations.[1]

The pyridine ring itself is electron-deficient, which can influence the reactivity of the sulfonyl chloride group. The methoxy group at the 2-position is an electron-donating group, which can slightly modulate the electron density of the ring. The bromine atom at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions.

Key Reactions

-

Sulfonamide Formation: The most common reaction of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. This is a valuable transformation as it converts a poor leaving group (hydroxyl) into a good leaving group (sulfonate), enabling subsequent nucleophilic substitution or elimination reactions.

-

Reduction: Sulfonyl chlorides can be reduced to the corresponding thiols or disulfides using various reducing agents.

-

Friedel-Crafts Reactions: In the presence of a Lewis acid catalyst, sulfonyl chlorides can react with aromatic compounds to form sulfones.

Visualization of Key Structures and Workflows

Caption: Chemical structure of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.

Caption: Synthetic workflow for the preparation of the title compound.

Caption: Key reactivity pathways of the title compound.

Safety Information

5-Bromo-2-methoxypyridine-3-sulfonyl chloride is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. While some of its physical properties, such as its melting point, are not yet well-documented, its predictable reactivity as a sulfonyl chloride allows for its effective use in the construction of complex molecules. The presence of multiple functional groups offers numerous possibilities for derivatization, making it an important tool for the development of new chemical entities with potential therapeutic applications. As with any reactive chemical, proper handling and safety precautions are paramount.

References

-

PubChemLite. 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S). [Link]

Sources

Methodological & Application

General protocol for sulfonamide synthesis using 5-Bromo-2-methoxypyridine-3-sulfonyl chloride

An Application Guide for the Synthesis of Novel Sulfonamides using 5-Bromo-2-methoxypyridine-3-sulfonyl chloride

Introduction: The Enduring Importance of the Sulfonamide Scaffold

Sulfonamides (-SO₂NR₂-) are a cornerstone functional group in medicinal chemistry, integral to a wide spectrum of therapeutic agents.[1][2] Since the discovery of prontosil, the first commercially available antibacterial agent, the sulfonamide scaffold has been exploited for its diverse biological activities, leading to the development of drugs with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The synthetic accessibility and chemical stability of the sulfonamide bond make it an ideal linker in drug design.

The specific reagent, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, offers a unique heterocyclic building block for creating novel drug candidates. The pyridine ring introduces a nitrogen atom that can participate in hydrogen bonding with biological targets, while the bromo- and methoxy-substituents provide handles for modulating physicochemical properties like lipophilicity and metabolic stability, or for further synthetic elaboration, such as Suzuki coupling.[5]

This document serves as a comprehensive guide for researchers, providing a detailed, field-proven protocol for the synthesis of N-substituted sulfonamides via the reaction of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride with primary and secondary amines.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[3]

Caption: Simplified reaction mechanism for sulfonamide formation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a standard method for the synthesis of a representative sulfonamide using conventional heating.

Materials and Reagents

| Reagent | Molecular Wt. | Equiv. | Typical Scale (1 mmol) |

| 5-Bromo-2-methoxypyridine-3-sulfonyl chloride | 284.54 g/mol | 1.0 | 285 mg |

| Amine (e.g., Aniline) | 93.13 g/mol | 1.1 | 102 mg (100 µL) |

| Pyridine (Base) | 79.10 g/mol | 1.5 | 119 mg (121 µL) |

| Dichloromethane (DCM), Anhydrous | - | - | 10 mL |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Septa and nitrogen inlet

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Flash column chromatography system

-

Standard laboratory glassware

Synthetic Workflow

Caption: General experimental workflow for sulfonamide synthesis.

Detailed Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.1 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Begin stirring.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution. Causality Note: Adding the base before the sulfonyl chloride ensures that the HCl byproduct is neutralized as it forms, preventing potential side reactions with the starting amine.

-

Sulfonyl Chloride Addition: Dissolve 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. Causality Note: A slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of impurities.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.

-

Workup:

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (2x) to remove pyridine and any unreacted amine.

-

Wash with water (1x).

-

Wash with saturated NaHCO₃ solution (1x) to remove any residual HCl.

-

Wash with brine (1x) to aid in the removal of water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to afford the pure sulfonamide.[3][6]

Characterization of Synthesized Sulfonamides

The structure and purity of the final compound must be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | - Aromatic protons from the pyridine ring and the amine substituent will appear in the δ 6.5-8.5 ppm region. - The methoxy (-OCH₃) group protons will appear as a singlet around δ 3.8-4.2 ppm. - For secondary sulfonamides, the N-H proton typically appears as a broad singlet between δ 8.5-10.5 ppm.[7][8] |

| ¹³C NMR Spectroscopy | - Signals for all unique carbon atoms will be present. Aromatic carbons typically appear in the δ 110-160 ppm region. |

| Mass Spectrometry (MS) | - The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target sulfonamide should be observed, confirming its identity. |

| IR Spectroscopy | - Strong, characteristic S=O stretching bands will be observed. The asymmetric stretch appears around 1310-1350 cm⁻¹ and the symmetric stretch around 1140-1160 cm⁻¹.[2][8] |

Safety and Handling Precautions

Working with sulfonyl chlorides requires strict adherence to safety protocols due to their reactivity and hazardous nature.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

-

Ventilation: All manipulations involving 5-Bromo-2-methoxypyridine-3-sulfonyl chloride and other volatile reagents should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]

-

Reactivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Ensure all glassware is dry and use anhydrous solvents. They can also react vigorously with nucleophiles.[9]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted sulfonyl chloride carefully with a dilute base solution before disposal.

-

First Aid: In case of skin contact, wash the affected area immediately with copious amounts of water.[12] If splashed in the eyes, flush with water for at least 15 minutes and seek immediate medical attention.[13]

References

-

Laha, S., & Luthy, R. G. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(29), 7346–7353. [Link]

-

Chen, J., Xie, Y., Gao, X., & Fu, B. (2025). Hypervalent‐Iodine‐Mediated Synthesis of Sulfinamides from Sulfenamides. European Journal of Organic Chemistry. [Link]

-

AOPHARM. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

-

Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 58(5-6), 275-280. [Link]

-

Banci, L., Bertini, I., Luchinat, C., & Scozzafava, A. (1989). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Inorganica Chimica Acta, 163(1), 1-3. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

Badsara, S. S., Arya, A., & Sharma, V. K. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry, 19(39), 8467-8488. [Link]

-

Evangelisti, L., Maris, A., & Melandri, S. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824. [Link]

-

Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 157-162. [Link]

-

Bowser, J. R., Williams, P. J., & Kurath, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

-

Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1483-1485. [Link]

-

Al-Masoudi, W. A. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Iraqi Journal of Pharmaceutical Sciences, 21(1), 77-83. [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Wang, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(10), e202200135. [Link]

-

Wei, H., et al. (2021). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly, 152(3), 333-339. [Link]

-

PubChemLite. (n.d.). 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S). Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. aksci.com [aksci.com]

One-pot synthesis methods involving pyridine-3-sulfonyl chlorides

Application Note: One-Pot Synthesis Strategies for Pyridine-3-Sulfonamides

Strategic Overview & Mechanistic Rationale

Pyridine-3-sulfonyl chlorides are notoriously difficult intermediates in medicinal chemistry. Unlike their benzene analogues, they suffer from intrinsic instability due to the basic nitrogen atom in the pyridine ring.

The Instability Paradox:

-

Nucleophilic Self-Destruction: The pyridine nitrogen can act as a nucleophile, attacking the sulfonyl sulfur of a neighboring molecule, leading to polymerization or decomposition into sulfonic acids.

-

Hydrolytic Sensitivity: The electron-withdrawing nature of the pyridine ring makes the sulfonyl chloride highly electrophilic, rendering it hypersensitive to atmospheric moisture.

The One-Pot Solution: Isolating pyridine-3-sulfonyl chloride is often low-yielding and hazardous. A "One-Pot" approach—where the sulfonyl chloride is generated in situ and immediately trapped with an amine—is the superior strategy. This guide details three distinct methodologies tailored to different scales and starting materials.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on available starting materials and scale.

Method A: The Modified Meerwein (Diazotization)

Best for: Large-scale synthesis, cost-efficiency.[1] Starting Material: 3-Aminopyridine[1][2][3]

This method utilizes a Sandmeyer-type reaction. The amine is converted to a diazonium salt, which reacts with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

Critical Mechanistic Insight: